

Pyridine-3-Carboxamide: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *pyridine-3-carboxamide*

Cat. No.: *B1143946*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core fundamental properties of **pyridine-3-carboxamide**, also known as nicotinamide or niacinamide. It covers its chemical and physical characteristics, biological significance, and key experimental methodologies.

Core Properties of Pyridine-3-Carboxamide

Pyridine-3-carboxamide is a water-soluble vitamin B3 and an essential component for the synthesis of the coenzymes Nicotinamide Adenine Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (NADP).^{[1][2]} It exists as a white crystalline powder or colorless crystals and is generally odorless with a bitter, salty taste.^[3]

Physicochemical Data

The fundamental physicochemical properties of **pyridine-3-carboxamide** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
IUPAC Name	pyridine-3-carboxamide	[1]
Synonyms	Niacinamide, Nicotinamide	[4]
CAS Number	98-92-0	[4]
Molecular Formula	C ₆ H ₆ N ₂ O	[4]
Molar Mass	122.13 g/mol	[4]
Melting Point	128-131 °C	[3] [4]
Boiling Point	334 °C	[4]
Density	1.400 g/mL	[4]
pKa	3.3 (at 20°C)	[3]
LogP (Octanol/Water)	-0.37 to -0.38	[2] [4]
Water Solubility	691-1000 g/L	[2]
Appearance	White crystalline powder or colorless crystals	[3]

Stability and Storage

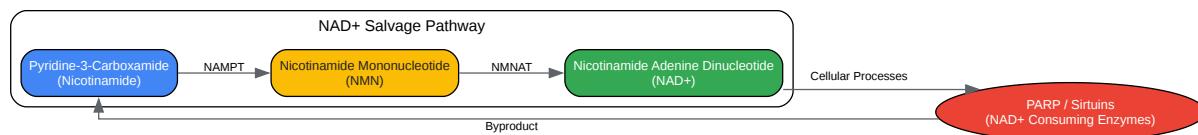
Pyridine-3-carboxamide is stable under normal conditions.[\[5\]](#) The amide bond is unlikely to hydrolyze under typical environmental conditions, with a calculated half-life of over a year in water.[\[2\]](#) It is, however, sensitive to light and should be stored in a well-sealed container, protected from light and excess heat.[\[5\]](#) It is incompatible with strong oxidizing agents and acids.[\[5\]](#)

Biological Role and Signaling Pathways

Pyridine-3-carboxamide is a vital precursor to the essential coenzyme NAD⁺, which plays a critical role in numerous cellular processes, including metabolism, DNA repair, and cell signaling.[\[6\]](#)[\[7\]](#)[\[8\]](#)

NAD⁺ Biosynthesis (Salvage Pathway)

The primary mechanism by which **pyridine-3-carboxamide** contributes to cellular function is through its role in the NAD⁺ salvage pathway. This pathway recycles **pyridine-3-carboxamide** back into NAD⁺, maintaining the cellular pool of this crucial coenzyme.

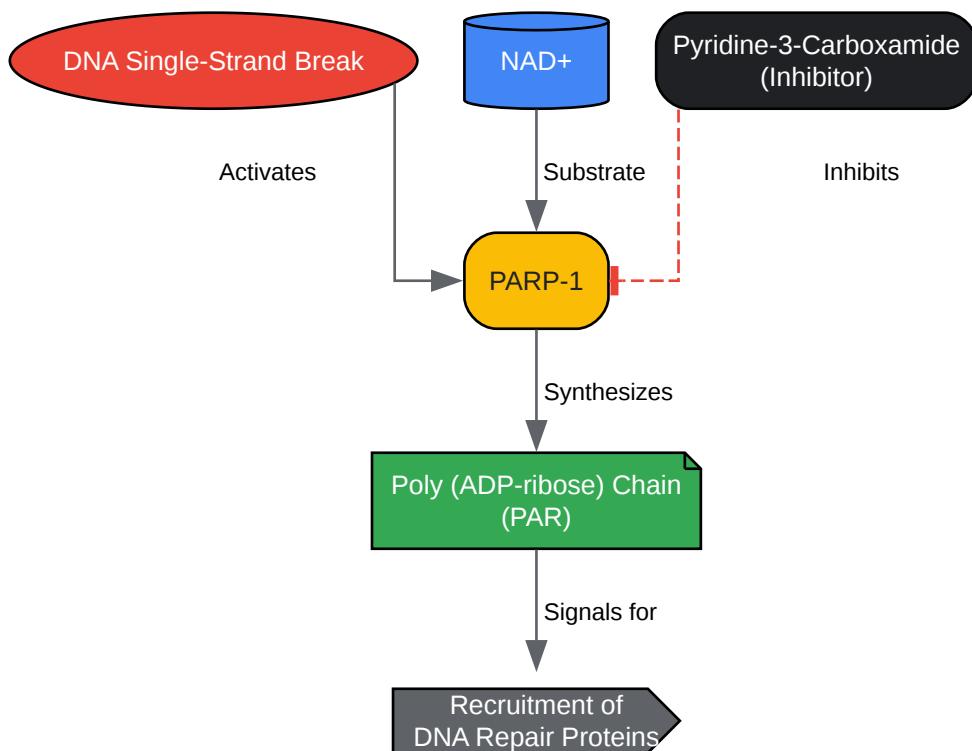


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Caption: The NAD⁺ Salvage Pathway.

PARP Inhibition and DNA Repair

Pyridine-3-carboxamide also functions as an inhibitor of Poly (ADP-ribose) polymerases (PARPs), a family of enzymes involved in DNA repair and programmed cell death.^{[3][9]} In the presence of DNA damage, PARP is activated and consumes NAD⁺ to synthesize poly (ADP-ribose) chains, which signal and recruit other DNA repair proteins.^[9] By inhibiting PARP, **pyridine-3-carboxamide** can modulate these processes.



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Caption: PARP-1 activity in DNA repair and its inhibition.

Experimental Protocols

Accurate measurement of **pyridine-3-carboxamide**'s effects is crucial for research and development. Below are outlines of common experimental protocols.

Measurement of Intracellular NAD⁺ Levels

Several methods exist for quantifying NAD⁺ levels, including enzymatic cycling assays, HPLC, and LC-MS/MS, with the latter being considered the gold standard for its specificity and sensitivity.[10]

Protocol: Colorimetric Enzymatic Cycling Assay

This protocol provides a general outline for a commercially available colorimetric assay kit.

- Sample Preparation:

- Culture cells to the desired confluence.
- Treat cells with the compound of interest (e.g., **pyridine-3-carboxamide**) at various concentrations and time points. Include a vehicle control.
- After treatment, wash cells with cold PBS.
- Lyse the cells using the provided extraction buffer.
- To measure total NAD+/NADH, proceed with the lysate. To measure NAD+ and NADH separately, perform acid/base extraction as per the kit's instructions. For NAD+ extraction, treat the lysate with HCl and heat to degrade NADH.[\[11\]](#) Neutralize the sample afterward.[\[11\]](#)

- Assay Procedure:
 - Prepare NAD+ standards by serial dilution.
 - Add 50 µL of each standard and unknown sample to a 96-well microtiter plate in duplicate or triplicate.[\[11\]](#)
 - Add 50 µL of the NAD Cycling Reagent to each well.[\[6\]](#)[\[11\]](#)
 - Incubate the plate at room temperature for 1-4 hours, protected from light.[\[6\]](#)[\[11\]](#)
- Data Analysis:
 - Measure the absorbance at 450 nm using a microplate reader.[\[6\]](#)
 - Generate a standard curve by plotting the absorbance values of the NAD+ standards against their concentrations.
 - Determine the NAD+ concentration in the samples from the standard curve.
 - Normalize the NAD+ concentration to the protein concentration of the cell lysate or the initial cell number.[\[6\]](#)

PARP Activity Assay

PARP activity can be measured using various methods, including those that detect the consumption of NAD⁺ or the production of poly (ADP-ribose) (PAR).

Protocol: Chemiluminescent PARP Assay

This protocol is based on the principle of measuring the incorporation of biotinylated NAD⁺ into histone proteins.[\[12\]](#)

- Plate Preparation:

- Coat a 96-well plate with histone proteins and incubate.
- Wash the plate and block the wells with a blocking buffer.[\[13\]](#)

- Inhibitor and Reagent Preparation:

- Prepare serial dilutions of the test inhibitor (e.g., **pyridine-3-carboxamide**) and a known positive control inhibitor.[\[12\]](#)
- Prepare a master mix containing PARP buffer, activated DNA, and biotinylated NAD⁺.[\[13\]](#)

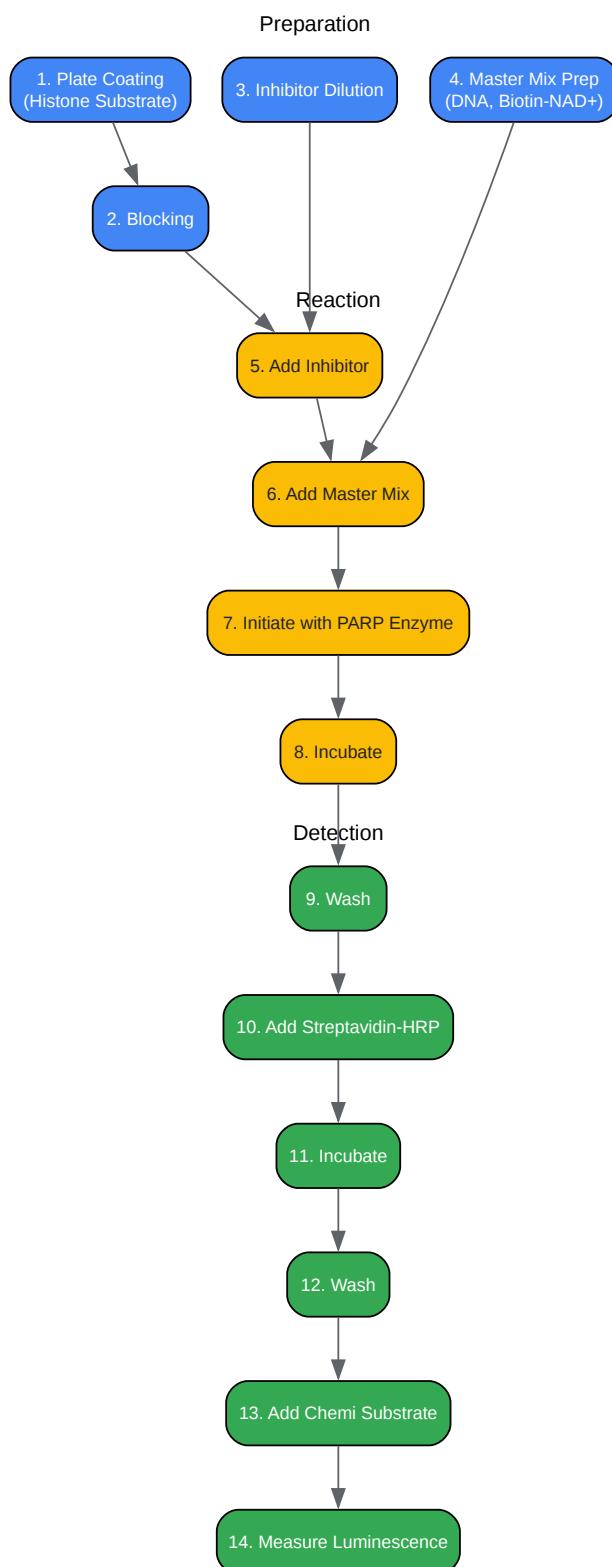
- Enzymatic Reaction:

- Add the inhibitor dilutions to the designated wells.
- Add the master mix to all wells except the "Blank".
- Initiate the reaction by adding the PARP enzyme to the "Positive Control" and "Test Inhibitor" wells.[\[13\]](#)
- Incubate the plate for 1 hour at room temperature.[\[12\]](#)

- Detection:

- Wash the plate to remove unbound reagents.
- Add Streptavidin-HRP conjugate, which binds to the biotinylated histones, and incubate.[\[12\]](#)[\[13\]](#)

- Wash the plate again.
- Add a chemiluminescent HRP substrate.[\[12\]](#)
- Immediately measure the luminescence using a microplate reader.



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Caption: Workflow for an in vitro PARP chemiluminescent assay.

Conclusion

Pyridine-3-carboxamide is a multifaceted molecule with fundamental roles in cellular bioenergetics and genome stability. Its well-characterized physicochemical properties and biological functions make it a subject of continuous interest in nutrition, dermatology, and drug development.[14][15] The experimental protocols outlined in this guide provide a foundation for researchers to further investigate its mechanisms of action and therapeutic potential.

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